![molecular formula C12H13N3O B561838 N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide CAS No. 1217846-28-0](/img/structure/B561838.png)

N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity . Imidazole-based compounds have a wide range of therapeutic applications, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . Recent advances have been made in the regiocontrolled synthesis of substituted imidazoles .

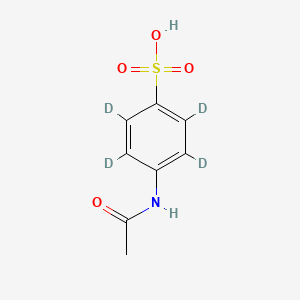

Molecular Structure Analysis

The molecular structure of imidazole is small but chemically complex . It plays an important role in humans and is included in chemical sciences, biological sciences, and materials science .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is used as a catalyst in compound synthesis and the process of developing new drugs .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole and its derivatives can vary widely depending on the specific compound. In general, imidazole is a heterocyclic compound that is very practical and versatile in its construction/functionalization .

科学的研究の応用

Chemical Synthesis and Molecular Interactions

Novel Synthetic Pathways : Research has developed methods for creating functionalized imidazoles, including N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide derivatives, through three-component reactions. These reactions offer an efficient approach to synthesizing imidazole-2-carboxamides with high stereoselectivity, indicating the versatility of these compounds in chemical synthesis (Belyaeva et al., 2012).

Molecular Recognition and DNA Sequencing : A study on 1-H-imidazole-2-carboxamide, a molecule similar in function to N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide, highlights its potential as a universal reader for DNA sequencing. The molecule's ability to form non-covalent complexes with DNA bases and generate distinguishable electronic signatures makes it a valuable tool for recognition tunneling in nanopores (Liang et al., 2012).

Pharmacological Applications

Antituberculosis Agents : Compounds structurally related to N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide have been identified as new antituberculosis agents. Imidazo[1,2-a]pyridine carboxamides, bearing an N-(2-phenoxyethyl) moiety, demonstrated significant in vitro activity against both drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential for further development as antituberculosis drugs (Wu et al., 2016).

QSAR Modelling for Anti-tubercular Activity : A quantitative structure-activity relationship (QSAR) modeling study on N-(2-phenoxy)ethyl imidazo[1,2-a] pyridine-3-carboxamide derivatives revealed their potential biological activities against Mycobacterium tuberculosis. The study's findings could aid in the design and development of more potent anti-tubercular drug candidates, demonstrating the importance of structural analysis in enhancing pharmacological efficacy (Abdullahi et al., 2020).

作用機序

将来の方向性

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

特性

IUPAC Name |

N-[(1R)-1-phenylethyl]imidazole-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-10(11-5-3-2-4-6-11)14-12(16)15-8-7-13-9-15/h2-10H,1H3,(H,14,16)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUGXHLSGRNSOZ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC(=O)N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654520 |

Source

|

| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(R)-(+)-1-Phenylethyl]imidazole-1-carboxamide | |

CAS RN |

1217846-28-0 |

Source

|

| Record name | N-[(1R)-1-Phenylethyl]-1H-imidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)